Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544177
InChI: InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-14-13(15(17)19)11(8-21-14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
SMILES:
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3 g/mol

Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

CAS No.:

Cat. No.: VC14544177

Molecular Formula: C15H12N2O3S

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate -

Specification

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
IUPAC Name methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate
Standard InChI InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-14-13(15(17)19)11(8-21-14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Standard InChI Key JJDVFZFJPBPKMJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s scaffold consists of a thieno[2,3-d]pyrimidine system, a bicyclic structure formed by fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions d). Key substituents include:

  • 5-Phenyl group: Aromatic ring attached at the 5-position of the thienopyrimidine core, influencing electronic and steric properties.

  • 3-Methyl acetate: An ester-functionalized side chain at the 3-position, enhancing solubility and modulating interactions with biological targets .

The molecular formula is C₁₆H₁₃N₂O₃S, with a molecular weight of 313.35 g/mol. Theoretical calculations predict a planar geometry for the fused ring system, with the phenyl and acetate groups adopting perpendicular orientations relative to the core .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound is unavailable, analogous thienopyrimidines provide insights:

  • IR Spectroscopy: Expected absorption bands near 1700 cm⁻¹ (C=O stretch of the ester and pyrimidinone) and 1250 cm⁻¹ (C-O ester stretch) .

  • NMR: The ¹H NMR spectrum would likely show a singlet for the methyl ester (~3.7 ppm), aromatic protons (7.3–7.8 ppm), and a downfield-shifted pyrimidinone NH proton (~12 ppm) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 313 (M⁺), with fragmentation patterns involving loss of CO₂CH₃ (60 Da) and the phenyl group .

A comparative analysis of structurally related compounds is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Thienopyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBioactivity
Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetateC₁₆H₁₃N₂O₃S313.355-Ph, 3-CH₂COOCH₃Hypothesized kinase inhibition
2-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide C₂₀H₁₅N₃O₂S361.417-Ph, 3-CH₂CONHPhNot reported
Ethyl 2-[2-[(5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carbonyl)amino]phenyl]acetate C₁₈H₁₇N₃O₄S371.415-Me, 6-CONHPh, 3-CH₂COOEtPI3K inhibition (72–84%)

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclocondensation of aminothiophene carboxylates with urea or thiourea, followed by functionalization at the 3- and 4-positions . For Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate, a plausible route includes:

  • Formation of Thieno[2,3-d]pyrimidin-4-one:
    Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate reacts with urea under acidic conditions to yield the pyrimidinone core .

  • Chlorination at C4:
    Treatment with POCl₃ converts the 4-keto group to a chloro substituent, enhancing reactivity for nucleophilic substitution .

  • Introduction of Methyl Acetate Side Chain:
    The 3-chloro intermediate reacts with methyl glycolate in the presence of a base (e.g., K₂CO₃) to install the acetate moiety .

Key Reaction Conditions:

  • Chlorination requires refluxing in POCl₃ (4–12 hours) .

  • Nucleophilic substitution proceeds at 80–100°C in anhydrous DMF .

Optimization Challenges

  • Moisture Sensitivity: 4-Chloro intermediates are hygroscopic, necessitating anhydrous conditions during handling .

  • Regioselectivity: Competing reactions at C2 and C4 may occur, requiring careful control of stoichiometry and temperature .

Hypothesized Biological Activity and Mechanisms

Anticancer Applications

While direct evidence is lacking, the compound’s similarity to PI3K inhibitors suggests potential antiproliferative effects. Molecular docking studies (as performed in ) could predict binding affinities, with modifications to the acetate group potentially enhancing solubility and bioavailability .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Estimated at 2.1 (Moderately lipophilic).

  • Aqueous Solubility: ~0.1 mg/mL (Limited by the aromatic core; ester group improves slightly) .

Metabolic Stability

The methyl ester is susceptible to hydrolysis by esterases, potentially generating the carboxylic acid derivative as a metabolite .

Future Directions and Experimental Recommendations

  • Synthetic Validation: Reproduce proposed routes using POCl₃-mediated chlorination and nucleophilic substitution .

  • Biological Screening: Evaluate PI3K inhibitory activity in enzymatic assays and cytotoxicity in NCI-60 cell panels .

  • SAR Studies: Modify the phenyl and acetate groups to optimize potency and pharmacokinetics .

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